molecular formula C15H23N3O B12159088 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea

Cat. No.: B12159088
M. Wt: 261.36 g/mol
InChI Key: CMRWBZADBODHDN-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea is a synthetic organic compound that features a pyrrolidine ring, a propyl chain, and a p-tolyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea typically involves the reaction of a pyrrolidine derivative with a propyl isocyanate and a p-tolylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require catalysts or specific temperature controls to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity or function, and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-tolyl)urea can be compared with other similar compounds such as:

    1-(2-(Pyrrolidin-1-yl)ethyl)-3-(p-tolyl)urea: This compound has a shorter ethyl chain instead of a propyl chain, which may affect its reactivity and interactions.

    1-(2-(Pyrrolidin-1-yl)propyl)-3-(m-tolyl)urea: The position of the tolyl group is different, which can influence the compound’s chemical properties and biological activity.

    1-(2-(Pyrrolidin-1-yl)propyl)-3-(p-chlorophenyl)urea:

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea

InChI

InChI=1S/C15H23N3O/c1-12-5-7-14(8-6-12)17-15(19)16-11-13(2)18-9-3-4-10-18/h5-8,13H,3-4,9-11H2,1-2H3,(H2,16,17,19)

InChI Key

CMRWBZADBODHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC(C)N2CCCC2

Origin of Product

United States

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